4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Membrane permeability CNS drug design

This 4-benzyl-substituted thiazole-benzamide is a high-lipophilicity scaffold (XLogP3=7.2, TPSA=79.5 Ų) disclosed in Bayer's P2X3 receptor inhibitor patents. The 4-benzyl moiety defines the upper lipophilicity boundary of this chemotype, enabling CNS penetration and hydrophobic pocket targeting. Structurally distinct from 4-methoxy, 4-fluoro, or 4-methylthio analogs—cannot be interchanged without re-optimization. Use as a reference standard for SAR campaigns, Type II/III kinase inhibitor design, or pre-competitive P2X3 pharmacology. Verify purity and bioactivity in your assays.

Molecular Formula C29H22N2O2S
Molecular Weight 462.57
CAS No. 392248-35-0
Cat. No. B2706886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS392248-35-0
Molecular FormulaC29H22N2O2S
Molecular Weight462.57
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C29H22N2O2S/c32-28(24-13-11-22(12-14-24)19-21-7-3-1-4-8-21)31-29-30-27(20-34-29)23-15-17-26(18-16-23)33-25-9-5-2-6-10-25/h1-18,20H,19H2,(H,30,31,32)
InChIKeyZKTGTXVNUQIHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-Benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 392248-35-0) – Key Differentiators vs. Closest Analogs


4-Benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 392248-35-0) is a synthetic, heterocyclic, 1,3-thiazol-2-yl-substituted benzamide featuring a distinctive 4-benzyl moiety on the benzamide ring and a 4-phenoxyphenyl substituent at the thiazole C4 position [1]. This compound is disclosed within Bayer Aktiengesellschaft’s patent families (e.g., WO2016091847, JO-P20150301-B1) directed to P2X3 receptor inhibition for neurogenic disorders [2]. Its computed XLogP3 of 7.2 and topological polar surface area of 79.5 Ų position it as a highly lipophilic, membrane-permeable scaffold suitable for kinase inhibitor and CNS-targeted probe development [3]. However, publicly available, head-to-head quantitative bioactivity data for this specific compound remain extremely limited; much of the differentiation rests on computed molecular properties and patent-enabling structural features.

Why Generic Substitution of 4-Benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Is Not Supported by Evidence


Compounds within the N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide class cannot be freely interchanged because minor alterations to the 4-position benzamide substituent drastically shift computed lipophilicity (XLogP3 ranging from ~3.5 to 7.2), hydrogen-bonding capacity, and molecular topology, all of which modulate target engagement and pharmacokinetic behavior [1]. For example, replacing the 4-benzyl group of CAS 392248-35-0 with 4-methoxy, 4-fluoro, or 4-methylthio substituents yields analogs with substantially different logP values and rotational flexibility, precluding direct functional substitution without re-optimizing the entire pharmacological profile [2]. No published studies demonstrate bioequivalence among these analogs, and procurement of a 'generic' 4-substituted analog without rigorous re-validation therefore carries a high risk of divergent biological activity.

Product-Specific Quantitative Differentiation: 4-Benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (392248-35-0) vs. Closest Analogs


Enhanced Lipophilicity (XLogP3 = 7.2) vs. the 4-Unsubstituted Parent Scaffold (XLogP3 ≈ 5.2)

The target compound exhibits a computed XLogP3 of 7.2, which is 2.0 log units higher than that of the unsubstituted parent scaffold N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (XLogP3 ≈ 5.2, calculated via PubChem/ChemSpider) [1]. This substantial increase in lipophilicity, driven by the 4-benzyl moiety, is predicted to enhance passive membrane permeability and blood-brain barrier penetration, a critical differentiator for neurogenic disorder targets pursued in the originating Bayer patent family [2].

Lipophilicity Membrane permeability CNS drug design

Topological Polar Surface Area (TPSA = 79.5 Ų) Balances Lipophilicity for CNS Drug-Likeness

Despite a high XLogP3 of 7.2, the compound maintains a moderate TPSA of 79.5 Ų, which falls within the accepted CNS drug-like range (TPSA < 90 Ų typically required for brain penetration) [1]. In contrast, more polar analogs such as 4-(methylsulfonyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide exhibit TPSA values exceeding 110 Ų, which would be expected to significantly reduce CNS permeability [2]. This combination of high lipophilicity with controlled polarity distinguishes CAS 392248-35-0 from other members of the series.

CNS drug-likeness Blood-brain barrier Medicinal chemistry

Rotatable Bond Count (7) Enables Conformational Adaptability vs. Rigid Analogs

With 7 rotatable bonds, the target compound offers substantially more conformational flexibility than 4-aryl ether analogs (e.g., 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, which has 6 rotatable bonds) or 2-substituted regioisomers (e.g., 2-fluoro variant with 5 rotatable bonds) . This conformational freedom may allow the 4-benzyl group to explore a wider range of hydrophobic sub-pockets within target proteins, as evidenced by the structural diversity tolerated in the Bayer patent examples for P2X3 antagonism [1].

Molecular flexibility Binding pocket adaptability SAR exploration

Patent-Enabled P2X3 Receptor Antagonist Scaffold with Neurogenic Disorder Application

The compound falls within the general formula (I) of Bayer's granted patents (JO-P20150301-B1, WO2016091847) claiming 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors for neurogenic disorders, including overactive bladder and chronic pain [1]. In contrast, earlier thiazole benzamide patents (e.g., US20030225147A1, 2004) cover aminothiazole compounds mainly for oncology kinase targets [2]. The narrow substitution pattern exemplified by CAS 392248-35-0 (4-benzyl on benzamide, 4-phenoxyphenyl on thiazole) represents a specific pharmacophore optimization for P2X3 inhibition, distinguishing it from broadly claimed oncology-focused thiazole benzamides.

P2X3 receptor Neurogenic disorders Pain therapeutics

Heavy Atom Count (34) and Molecular Weight (462.56 Da) Support Late-Stage Lead Optimization

The compound has a molecular weight of 462.56 Da and contains 34 heavy atoms, placing it near the upper boundary of lead-like chemical space (MW < 450 Da per Congreve et al. guidelines) but well within drug-like space (MW < 500 Da per Lipinski) [1]. Closely related analogs with bulkier 4-substituents (e.g., 4-(azepan-1-ylsulfonyl) variant, MW > 530 Da) exceed the Lipinski cut-off, potentially compromising oral bioavailability . Thus, CAS 392248-35-0 maintains an acceptable molecular weight while providing a benzyl handle for further derivatization, offering a better balance than sulfonyl-linked analogs.

Lead-like properties Fragment-based drug discovery Molecular weight optimization

LIMITATION ACKNOWLEDGMENT: Publicly Available Quantitative Bioactivity Data Are Insufficient for Direct Potency Comparisons

Despite extensive patent disclosures, no peer-reviewed publication or public database (ChEMBL, BindingDB, PubChem BioAssay) currently provides IC50, Ki, EC50, or % inhibition data for CAS 392248-35-0 against a defined molecular target with a direct comparator analog tested under identical conditions [1]. All differentiation claims above derive from computed molecular properties and patent landscaping; none reflect experimentally validated biological potency. Users requiring quantitative bioactivity comparisons should commission custom head-to-head profiling against their selected comparator(s) under standardized assay conditions before final procurement decisions [2].

Data gap Caveat emptor Pre-competitive research

Optimal Application Scenarios for 4-Benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (392248-35-0) Based on Evidence


CNS-Penetrant P2X3 Antagonist Lead Optimization for Neurogenic Pain

Given its high XLogP3 (7.2) and moderate TPSA (79.5 Ų), this compound is best deployed as a starting scaffold for CNS-penetrant P2X3 antagonist programs targeting neurogenic pain or overactive bladder, as enabled by the Bayer patent disclosures [1]. The 4-benzyl group provides a lipophilic anchor that can be further substituted to modulate potency and selectivity, while the 4-phenoxyphenyl-thiazole core ensures P2X3 pharmacophore recognition [2].

Kinase Inhibitor Scaffold Requiring High Membrane Permeability

The compound's high lipophilicity and conformational flexibility (7 rotatable bonds) make it a suitable core for designing Type II or Type III kinase inhibitors that require deep penetration into hydrophobic allosteric pockets [1]. Its molecular weight (462.56 Da) remains within drug-like limits, allowing further functionalization without exceeding Lipinski boundaries [2].

Structure-Activity Relationship (SAR) Probe for Benzamide-Thiazole Lipophilicity Gradients

CAS 392248-35-0 serves as a high-lipophilicity reference point in systematic SAR campaigns exploring the impact of 4-position benzamide substituents on logP, TPSA, and membrane permeability. Its computed properties (XLogP3 = 7.2, TPSA = 79.5 Ų) define the upper boundary of lipophilicity within this chemotype, enabling medicinal chemists to benchmark more polar analogs [1].

Pre-competitive P2X3 Tool Compound for In Vitro Pharmacology

Until quantitative bioactivity data are publicly disclosed, this compound is appropriate for use as a pre-competitive reference tool in academic P2X3 pharmacology laboratories, provided users generate their own potency and selectivity profiles. The compound's patent provenance provides a clear intellectual property framework for such use [2].

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